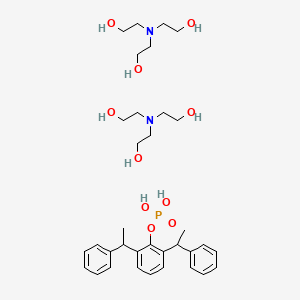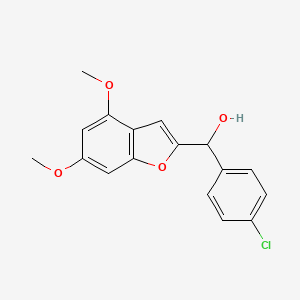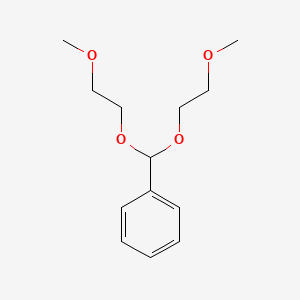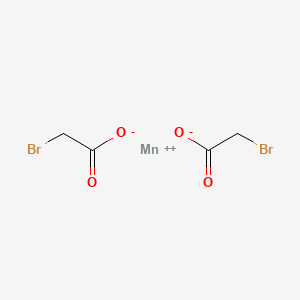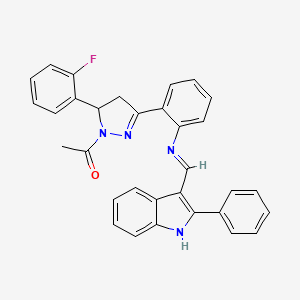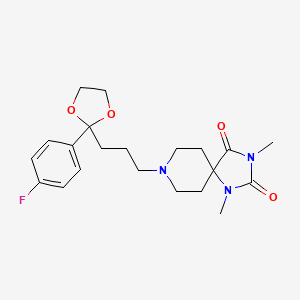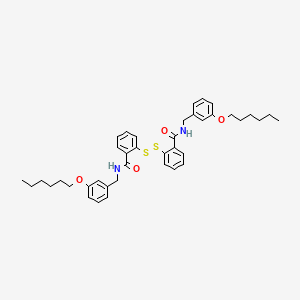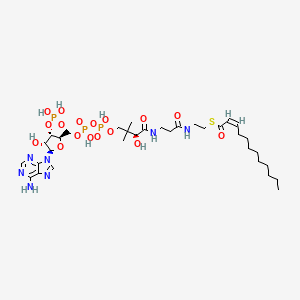
2-(4-Bromophenyl)-2,4-dimethylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2,4-dimethylmorpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a morpholine ring, which is further substituted with two methyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,4-dimethylmorpholine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the dimethyl groups and form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the purification of the final product through crystallization or recrystallization techniques to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-2,4-dimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2,4-dimethylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2,4-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
4-Bromophenylthiazole: Contains a thiazole ring instead of a morpholine ring.
4-Bromophenylpyrazole: Features a pyrazole ring, offering different chemical properties.
Uniqueness
2-(4-Bromophenyl)-2,4-dimethylmorpholine hydrochloride is unique due to its specific combination of a bromophenyl group and a dimethyl-substituted morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
109461-31-6 |
|---|---|
Molekularformel |
C12H17BrClNO |
Molekulargewicht |
306.62 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2,4-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-12(9-14(2)7-8-15-12)10-3-5-11(13)6-4-10;/h3-6H,7-9H2,1-2H3;1H |
InChI-Schlüssel |
VPFIITGPARZSTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCO1)C)C2=CC=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




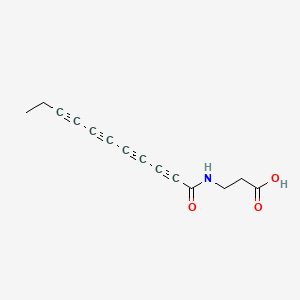
![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
